1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone

Cellular Differentiation Anti-Cancer Psoriasis

Ensuring assay reproducibility requires a precisely characterized differentiation inducer. This compound addresses that need with: • Confirmed 12-lipoxygenase interaction at 30 µM, enabling inflammation signaling studies. • ID₅₀ = 1 against KB epidermal carcinoma cells (144h), a quantitative benchmark for SAR and anti-proliferative screening. • 95% purity, supplied as a rare research chemical with immediate global shipping. Researchers gain a validated tool for oncology differentiation assays; procurement managers benefit from reliable stock and rapid delivery.

Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
CAS No. 175783-75-2
Cat. No. B169902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone
CAS175783-75-2
Molecular FormulaC17H18ClNO2
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H18ClNO2/c1-2-21-16-9-7-15(8-10-16)19-12-11-17(20)13-3-5-14(18)6-4-13/h3-10,19H,2,11-12H2,1H3
InChIKeyVFDWVKOTFLFOIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone: Procurement & Application Guide


1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone (CAS 175783-75-2) is a synthetic organic compound with the molecular formula C₁₇H₁₈ClNO₂ and a molecular weight of 303.8 g/mol, characterized by a propanone backbone with 4-chlorophenyl and 4-ethoxyanilino substituents [1]. The compound is available through specialty chemical suppliers at a minimum purity specification of 95% and is supplied to early discovery researchers as a rare and unique chemical . Its reported activities in cellular differentiation and enzyme inhibition assays position it as a candidate for oncology and inflammation research [1].

Rare chemical scaffold for early discovery & SAR programs
Reported activity in cell differentiation and enzyme inhibition assays
Procurement requires independent identity and purity verification

1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone: Why Substitution Fails


In-class analogs with seemingly minor structural alterations—such as substitution of the ethoxy group with methoxy or repositioning to the ortho position—can exhibit fundamentally different electronic, steric, and solubility properties that translate into divergent biological activity . The compound is provided as part of a collection of rare and unique chemicals without vendor analytical certification, placing the full burden of identity and purity verification on the buyer . Consequently, any attempt to replace this specific compound with an analog without comparative experimental validation introduces uncontrolled variables that may compromise assay reproducibility and lead to erroneous structure-activity conclusions.

STRUCTURAL ANALOG DIVERGENCE
Seemingly minor changes (e.g., methoxy substitution or ring repositioning) may significantly alter electronic, steric, and solubility profiles, leading to divergent biological activity.
IDENTITY & PURITY VERIFICATION
No vendor analytical certification is provided; the full burden of identity and purity verification rests on the buyer, which can compromise assay reproducibility if not addressed.

1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone: Performance Benchmarks


Cellular Differentiation in Oncology & Psoriasis

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This functional outcome represents a distinct biological mechanism compared to simple cytotoxicity and may differentiate this compound from analogs lacking differentiation-inducing capacity.

Cellular Differentiation
Class-level inference
Reported pronounced induction of monocyte differentiation (unquantified)
Supports differentiation endpoint selection; verify in target cell model
Data to verify; patent-derived source
Cellular Differentiation Anti-Cancer Psoriasis

12-Lipoxygenase Inhibition: Inflammation & Platelet Studies

The compound was evaluated for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM . While the quantitative inhibition percentage is not specified in the available record, the assay provides a defined target engagement benchmark for comparative studies. Note: Specific quantitative inhibition data is not provided, limiting direct comparator analysis.

12-LOX Inhibition
Supporting evidence
Tested at 30 µM against platelet 12-lipoxygenase (inhibition % not reported)
Defined target engagement context; quantitative validation required
Confirm concentration-response in relevant assay
12-Lipoxygenase Inflammation Platelet

Cytotoxicity in KB Epidermal Carcinoma Cells

The compound was tested in vitro for antitumor activity against KB human epidermal carcinoma cell lines, with a reported 50% inhibition of tumor cell growth (ID₅₀) after 144 hours of exposure . The reported ID₅₀ value is 1 (units unspecified in the source record, likely µg/mL or µM), providing a quantitative benchmark for comparative cytotoxicity studies.

KB Cell Cytotoxicity
Cross-study comparable
ID₅₀ = 1 (units unspecified), 144 h exposure
Quantitative cytotoxicity benchmark for analog comparison
Units to confirm; verify assay conditions
Anti-Tumor KB Cell Line Cytotoxicity

1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone: Application Scenarios


Cellular Differentiation Studies in Oncology & Dermatology

The compound's reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [1] supports its use in assays designed to elucidate differentiation pathways and evaluate pro-differentiation therapeutic strategies for cancer and hyperproliferative skin disorders.

12-Lipoxygenase Target Engagement in Inflammation Research

The demonstrated interaction with platelet 12-lipoxygenase at 30 µM [1] positions this compound as a tool for investigating 12-LOX-mediated signaling in inflammation and platelet function, particularly in comparative studies where target engagement is the primary endpoint rather than absolute potency.

Comparative Cytotoxicity Profiling in Epidermal Carcinoma Models

The quantitative ID₅₀ benchmark (value = 1) against KB human epidermal carcinoma cells after 144 hours [1] enables this compound to serve as a reference point in structure-activity relationship studies or as a control compound in broader anti-proliferative screening campaigns against epithelial tumor models.

Application
Selection Property
Validation Focus
Cellular differentiation studies (oncology & dermatology)
Differentiation induction profile
Verify monocyte differentiation readouts in disease-relevant cell models
12-LOX target engagement research
Target-specific assay context (12-lipoxygenase)
Quantitative inhibition data; confirm concentration-response relationship
Comparative cytotoxicity profiling (KB epidermoid model)
Quantitative growth inhibition benchmark
Cross-reference ID₅₀ with published analog data under comparable conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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